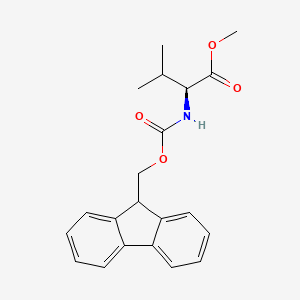
Fmoc-Val-Ome
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Val-Ome, also known as N-(9-fluorenylmethoxycarbonyl)-L-valine methyl ester, is a derivative of the amino acid valine. It is commonly used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for the amino group, allowing for selective deprotection and subsequent coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Ome typically involves the protection of the amino group of valine with the Fmoc group, followed by esterification of the carboxyl group. The Fmoc group can be introduced by reacting valine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The esterification can be achieved using methanol and a catalyst like thionyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of protective groups like Fmoc is crucial in large-scale peptide synthesis to prevent unwanted side reactions and ensure the integrity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Val-Ome undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Coupling Reactions: The amino group can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Ester Hydrolysis: Hydrolysis can be performed using aqueous sodium hydroxide or other basic conditions.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino group.
Ester Hydrolysis: Hydrolysis of the methyl ester yields the carboxylic acid.
Coupling: Formation of peptide bonds results in longer peptide chains.
Applications De Recherche Scientifique
Fmoc-Val-Ome is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for various applications.
Structural Studies: Used in the study of protein structure and function through the synthesis of specific peptide sequences.
Mécanisme D'action
The primary function of Fmoc-Val-Ome is to serve as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Val-OH: The free carboxylic acid form of Fmoc-Val-Ome.
Fmoc-Aib-OMe: A similar compound with a different amino acid (α-aminoisobutyric acid) instead of valine.
Fmoc-Gly-OMe: Another similar compound with glycine as the amino acid.
Uniqueness
This compound is unique due to its specific combination of the Fmoc-protected valine and the methyl ester group. This combination allows for selective deprotection and coupling reactions, making it a valuable tool in peptide synthesis. The presence of the valine residue also imparts specific structural and functional properties to the resulting peptides .
Propriétés
Formule moléculaire |
C21H23NO4 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate |
InChI |
InChI=1S/C21H23NO4/c1-13(2)19(20(23)25-3)22-21(24)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,22,24)/t19-/m0/s1 |
Clé InChI |
ZMWDDIBQDHBYBL-IBGZPJMESA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


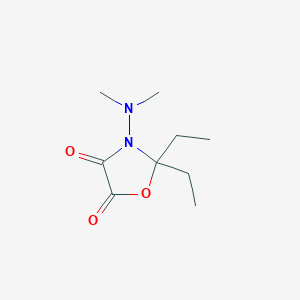
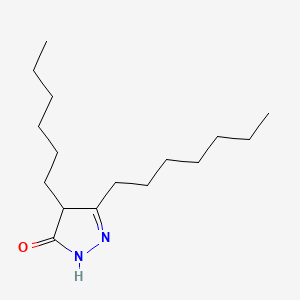
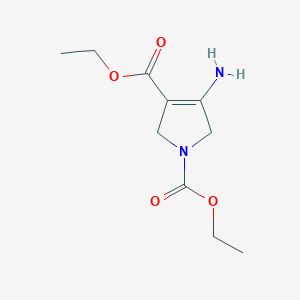

![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
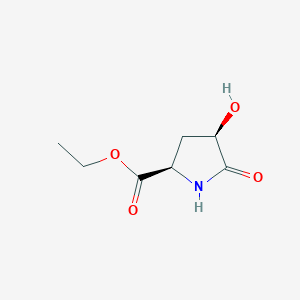
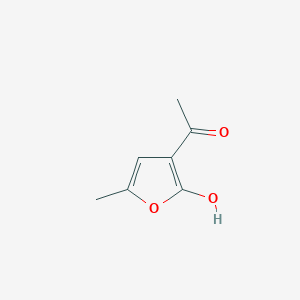
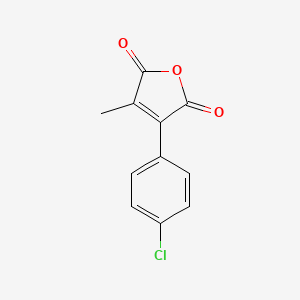


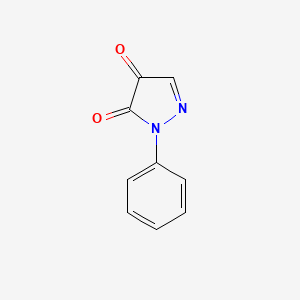
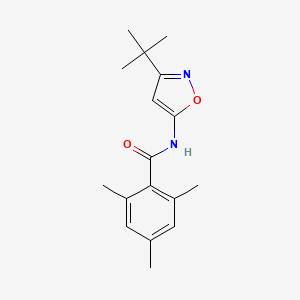
![2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one](/img/structure/B12889123.png)
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12889125.png)
